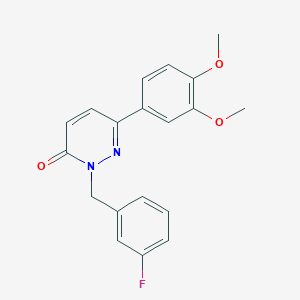

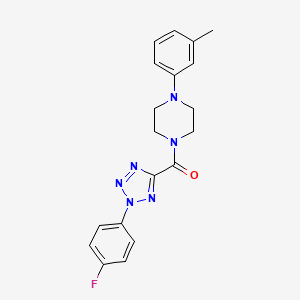

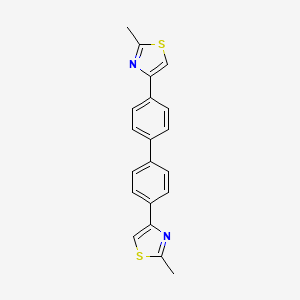

![molecular formula C11H8N6O2 B2377823 N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034281-55-3](/img/structure/B2377823.png)

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide is a heterocyclic compound that combines the structural features of benzotriazole and pyrimidine. Benzotriazole derivatives are known for their diverse biological activities, including anticancer, antifungal, antibacterial, antiviral, and antioxidative properties

Mechanism of Action

Target of Action

For instance, some 1,2,3-triazole derivatives have shown significant binding affinity to Heat Shock Protein 90 (HSP90) , a protein with a pivotal role in the folding and assembly of other proteins . Other 1,2,3-triazole derivatives have been reported to interact with acetylcholinesterase , an enzyme that plays a crucial role in neurotransmission .

Mode of Action

For instance, some 1,2,3-triazole derivatives have been found to inhibit HSP90 by binding to its N-terminal ATP-binding pocket . Others have been reported to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission .

Biochemical Pathways

For example, the inhibition of HSP90 can lead to the degradation of its client proteins, affecting multiple signaling pathways involved in cell growth and survival . The inhibition of acetylcholinesterase can enhance cholinergic transmission, affecting various neurological processes .

Pharmacokinetics

The drug-likeness of similar 1,2,3-triazole derivatives has been investigated, suggesting potential bioavailability .

Result of Action

Similar 1,2,3-triazole derivatives have shown various biological activities, including anticancer, antidiabetic, and antioxidant activities .

Preparation Methods

The synthesis of N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:

Formation of Benzotriazole Derivative: The benzotriazole moiety can be synthesized via the cycloaddition of nitroaromatics with alkynes.

Coupling with Pyrimidine: The benzotriazole derivative is then coupled with a pyrimidine precursor under suitable reaction conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance scalability and cost-effectiveness. Techniques such as microwave irradiation and continuous flow synthesis can be employed to improve reaction efficiency and reduce production time .

Chemical Reactions Analysis

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and controlled temperatures to optimize reaction rates and yields .

Scientific Research Applications

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide can be compared with other similar compounds, such as:

Benzotriazole Derivatives: These compounds share the benzotriazole moiety and exhibit similar biological activities, but the presence of the pyrimidine ring in this compound enhances its versatility and potency.

Pyrimidine Derivatives: Compounds with pyrimidine rings are known for their anticancer and antiviral activities.

Properties

IUPAC Name |

N-(2H-benzotriazol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6O2/c18-10-4-9(12-5-13-10)11(19)14-6-1-2-7-8(3-6)16-17-15-7/h1-5H,(H,14,19)(H,12,13,18)(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAKGLNHLBOPPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1NC(=O)C3=CC(=O)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377740.png)

![2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377749.png)

![2-(2H-1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)amino]-1H-inden-1-one](/img/structure/B2377751.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2377755.png)

![3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377756.png)